alpha-L-lyxopyranose
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Overview
Description
Alpha-L-lyxopyranose is an L-lysopyranose in which the anomeric centre has alpha- configuration.
Scientific Research Applications
Computational Studies of NMR Chemical Shifts
Alpha-L-lyxopyranose has been studied for its NMR chemical shift properties. Computational methods like ab initio and density-functional theory have been used to analyze these shifts, which are crucial for understanding the molecular structure and behavior of carbohydrates like alpha-L-lyxopyranose. Such studies are essential for developing cost-efficient and accurate methods for analyzing carbohydrates (Taubert, Konschin, & Sundholm, 2005).
Synthesis and Conformational Analysis
Research into the synthesis of nucleosides with alpha-L-lyxopyranose has been explored for their potential antiviral and antibiotic properties. The synthesis process involves introducing a hydroxymethyl group onto the pyranose sugar, critical for pharmaceutical applications. Understanding the conformation of these molecules helps in developing drugs and therapeutic agents (Vanheusden, Busson, Herdewijn, & van Calenbergh, 2004).
Pentopyranosyl Oligonucleotide Systems
Alpha-L-lyxopyranose is part of pentopyranosyl oligonucleotide systems, which show the capability of cooperative base-pairing and cross-pairing with DNA and RNA. This property is significant for understanding genetic interactions and could have implications in genetic engineering and biotechnology (Wippo et al., 2001).
Conformational Behavior in Phases
Studies of alpha-L-lyxopyranose in different phases (gas and solution) provide insights into its conformational behavior. These studies help in understanding the interactions of carbohydrates with biological targets, which is fundamental for the development of therapeutic agents (Calabrese et al., 2019).
Enzymatic Interaction Studies
Alpha-L-lyxopyranose has been used in studies of enzymatic interactions, specifically with alpha-galactosidase. These studies contribute to our understanding of glycosylation processes and enzyme mechanisms, which are critical in many biological pathways (Hart et al., 2000).
Conformational Analysis of Hexopyranosides
Research into the conformational analysis of hexopyranosides, including alpha-L-lyxopyranose, helps in understanding the stability and structural properties of these sugars. This knowledge is valuable for the synthesis and application of carbohydrate-based compounds in various scientific fields (Nowacki & Liberek, 2008).
properties
CAS RN |
7283-06-9 |
---|---|
Product Name |
alpha-L-lyxopyranose |
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5+/m0/s1 |
InChI Key |
SRBFZHDQGSBBOR-NRXMZTRTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Appearance |
Solid powder |
Other CAS RN |
87-72-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
alpha-L-Lyxopyranose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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